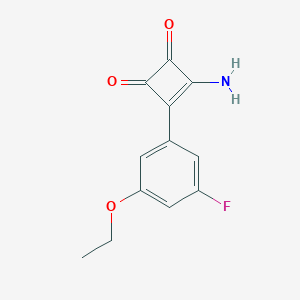
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione is an organic compound that belongs to the class of cyclobutene diones This compound is characterized by the presence of an amino group, an ethoxy group, and a fluorophenyl group attached to a cyclobutene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a fluorophenyl ethoxy derivative, the compound can be synthesized through a series of reactions involving amination and cyclization steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: Similar in structure but with a propylamino group instead of an ethoxy-fluorophenyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
The uniqueness of 3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Biological Activity
3-Amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione, a synthetic organic compound, has garnered interest due to its potential biological activities. This compound features a unique structure that includes an ethoxy group, a fluorophenyl moiety, and a cyclobutene-1,2-dione core. Understanding its biological activity is crucial for exploring its therapeutic potential and applications in medicinal chemistry.
The molecular formula of this compound is C12H10FNO3, with a molecular weight of approximately 235.21 g/mol. The compound's structure can be represented as follows:
Biological Activity
Research indicates that the compound may exhibit various biological activities:
1. Enzyme Inhibition:
Similar compounds have been found to inhibit key metabolic enzymes, suggesting that this compound may also possess enzyme inhibitory properties. This could potentially lead to applications in metabolic disorders or cancer treatment.
2. Antimicrobial Activity:
Preliminary studies suggest that structurally related compounds may have antimicrobial properties. Further investigation is required to confirm the efficacy of this compound against specific pathogens.
3. Cytotoxicity:
Initial cytotoxicity assays indicate that the compound could affect cell viability in certain cancer cell lines. However, detailed studies are necessary to determine the selectivity and mechanism behind this activity.
Case Studies
Several case studies have explored related compounds and their biological activities:
Case Study 1: Enzyme Inhibition
A study examining a series of cyclobutene derivatives found that certain modifications enhanced their inhibitory effects on glyoxylase enzymes . This suggests that structural variations in this compound could similarly influence its biological activity.
Case Study 2: Anticancer Properties
Research on related fluorinated compounds has shown promising results in inhibiting tumor growth in vitro. For instance, fluorinated phenyl groups have been associated with increased potency against specific cancer cell lines . The presence of the ethoxy group may further enhance solubility and bioavailability.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H10FNO3 |
| Molecular Weight | 235.21 g/mol |
| CAS Number | 921762-05-2 |
| Potential Biological Activities | Enzyme inhibition, Antimicrobial, Cytotoxicity |
Properties
CAS No. |
921762-05-2 |
|---|---|
Molecular Formula |
C12H10FNO3 |
Molecular Weight |
235.21 g/mol |
IUPAC Name |
3-amino-4-(3-ethoxy-5-fluorophenyl)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-8-4-6(3-7(13)5-8)9-10(14)12(16)11(9)15/h3-5H,2,14H2,1H3 |
InChI Key |
BYQCTSZSZDOWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2=C(C(=O)C2=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















